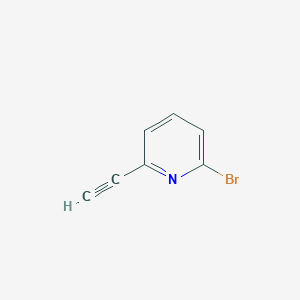![molecular formula C16H27NO4 B1601682 (2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester CAS No. 488-00-6](/img/structure/B1601682.png)
(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester is an organic compound with the molecular formula C16H27NO4 and a molecular weight of 297.39 g/mol . It is classified as an alkaloid and is derived from the herbs of Heliotropium indicum L . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester can be synthesized through various chemical routes. One common method involves the extraction of the compound from the herbs of Heliotropium indicum L using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extracted compound is then purified to achieve a high level of purity (≥98%) .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale extraction and purification processes. The herbs are harvested and subjected to solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form . The compound is then packaged and distributed for various research and industrial applications.
化学反应分析
Types of Reactions
(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors and modulating signaling pathways within cells. For example, this compound has been shown to interact with acetylcholine receptors, leading to anticholinergic effects . Additionally, it may influence other neurotransmitter systems, contributing to its sedative and anxiolytic properties.
相似化合物的比较
(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester can be compared with other similar alkaloids, such as platyphylline, supinine, and cynaustraline . These compounds share structural similarities and exhibit comparable biological activities. this compound is unique in its specific molecular interactions and the range of effects it produces. The following table highlights some of the key differences:
| Compound | Molecular Formula | Major Effects |
|---|---|---|
| This compound | C16H27NO4 | Analgesic, sedative, anxiolytic |
| Platyphylline | C17H25NO3 | Anticholinergic, spasmolytic |
| Supinine | C15H23NO3 | Anticholinergic, sedative |
| Cynaustraline | C16H25NO3 | Anticholinergic, hallucinogenic |
属性
CAS 编号 |
488-00-6 |
|---|---|
分子式 |
C16H27NO4 |
分子量 |
297.39 g/mol |
IUPAC 名称 |
[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C16H27NO4/c1-11(2)16(19,12(3)20-4)15(18)21-10-13-7-9-17-8-5-6-14(13)17/h7,11-12,14,19H,5-6,8-10H2,1-4H3/t12-,14+,16+/m1/s1 |
InChI 键 |
AORFDVNAPHMKAU-INWMFGNUSA-N |
SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1CCC2)O |
手性 SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1CCC2)O)OC |
规范 SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1CCC2)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



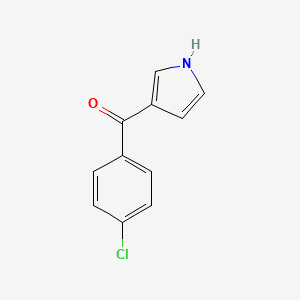
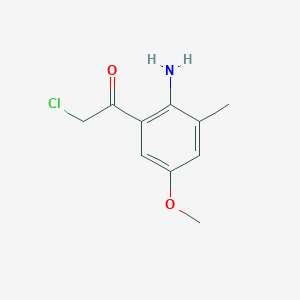
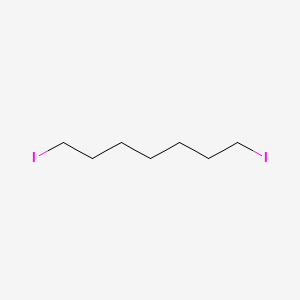
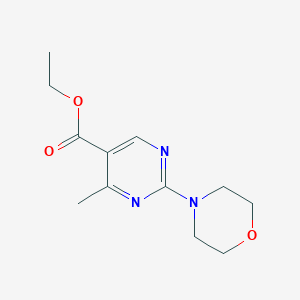
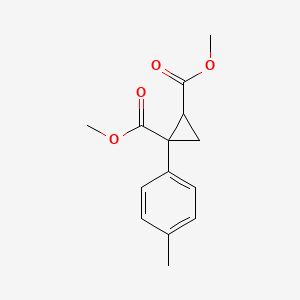
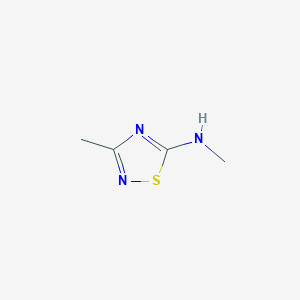
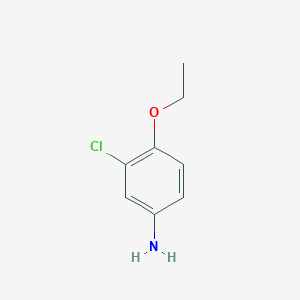


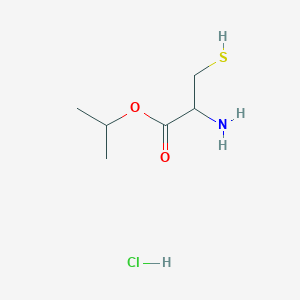
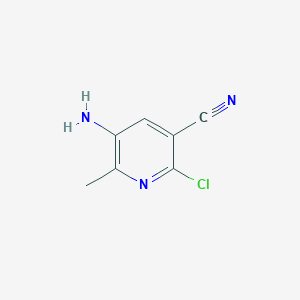
![1,7-Diazaspiro[4.4]nonane](/img/structure/B1601619.png)
